Hoechst 33342
Overview
Description
Mechanism of Action
Target of Action
Hoechst 33342 primarily targets the DNA within cells . More specifically, it binds preferentially to adenine-thymine (A-T) regions of DNA . This binding occurs within the minor groove of the DNA .
Mode of Action
The interaction of this compound with its target involves the compound permeating cell membranes and binding to the minor groove of A/T-rich dsDNA sequences . This binding results in a distinct fluorescence emission spectrum that is dependent on dye:base pair ratios . The compound is excited by ultraviolet light and emits blue fluorescence at 460-490 nm .
Biochemical Pathways
this compound affects several biochemical pathways. It is commonly used in combination with 5-bromo-2’-deoxyuridine (BrdU) labeling to distinguish the compact chromatin of apoptotic nuclei, identify replicating cells, and sort cells based on their DNA content . A combination of this compound and propidium iodide has been extensively used for simultaneous flow cytometric and fluorescence imaging analysis of the stages of apoptosis and cell-cycle distribution .
Pharmacokinetics
The pharmacokinetics of this compound involve a rapid exit from the blood, with a half-life of 110 seconds following an injection . Once it enters cells, it remains bound within target cells, redistributing with a half-life longer than 2 hours . This results in a gradient of drug binding outward from capillaries .
Result of Action
The result of this compound’s action is the specific staining of the nuclei of living or fixed cells and tissues . Nuclei are often brightly labeled by submicromolar concentrations of this compound and can be clearly visualized with or without washing . The compound is also used to distinguish condensed pycnotic nuclei in apoptotic cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the staining intensity may increase with time if samples are imaged without washing . Furthermore, the optimal concentration for DNA staining varies for different cell types and should be determined for each application . The time of incubation also varies with cell type, normally ranging from 5-30 minutes at room temperature or 37°C .
Biochemical Analysis
Biochemical Properties
Hoechst 33342 binds into the minor groove of DNA and exhibits distinct fluorescence emission spectra that are dependent on dye:base pair ratios . This stain binds preferentially to adenine-thymine (A-T) regions of DNA .
Cellular Effects
This compound is used for specifically staining the nuclei of living or fixed cells and tissues . It is commonly used in combination with 5-bromo-2’-deoxyuridine (BrdU) labeling to distinguish the compact chromatin of apoptotic nuclei, to identify replicating cells, and to sort cells based on their DNA content . It has been reported that this compound can induce an increase in reactive oxygen species (ROS), impair the expression of cytochrome c, and contribute to the enhancement of radiation-induced cytotoxicity in KB cells .
Molecular Mechanism
This compound binds into the minor groove of DNA and exhibits distinct fluorescence emission spectra that are dependent on dye:base pair ratios . It binds preferentially to adenine-thymine (A-T) regions of DNA . This binding interaction with DNA is the primary mechanism through which this compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
The optimal concentration for DNA staining with this compound varies for different cell types and should be determined for each application . Time of incubation varies with cell type, normally ranging from 5-30 minutes at room temperature or 37°C . Staining intensity may increase with time if samples are imaged without washing .
Transport and Distribution
This compound is a cell-permeable stain, meaning it can cross cell membranes to reach its target within the cell
Subcellular Localization
This compound is used for specifically staining the nuclei of living or fixed cells and tissues This indicates that its subcellular localization is primarily in the nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hoechst 33342 involves the reaction of 2,5’-bi-1H-benzimidazole with 4-ethoxyphenyl and 4-methyl-1-piperazinyl groups under specific conditions . The reaction typically requires the use of solvents such as methanol and involves heating and stirring to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hoechst 33342 primarily undergoes binding reactions with DNA. It binds to the minor groove of double-stranded DNA, particularly in adenine-thymine rich regions . This binding is facilitated by the compound’s structure, which allows it to fit snugly into the minor groove.
Common Reagents and Conditions
The binding reaction of this compound with DNA typically occurs in aqueous solutions and can be facilitated by the presence of phosphate-buffered saline (PBS) or other similar buffers . The reaction is usually carried out at room temperature or 37°C for optimal binding.
Major Products Formed
The major product formed from the reaction of this compound with DNA is a stable DNA-dye complex that exhibits strong blue fluorescence when excited by ultraviolet light .
Scientific Research Applications
Hoechst 33342 is extensively used in various scientific research applications:
Chemistry: Used as a fluorescent probe to study DNA interactions and to visualize DNA in various chemical assays.
Biology: Commonly used for staining the nuclei of living or fixed cells in fluorescence microscopy and flow cytometry.
Medicine: Employed in medical research to study cell proliferation, apoptosis, and other cellular processes.
Industry: Used in the development of diagnostic tools and in quality control processes for biological products.
Comparison with Similar Compounds
Hoechst 33342 is part of a family of bisbenzimide dyes that includes Hoechst 33258 and Hoechst 34580 . Compared to Hoechst 33258, this compound is more cell-permeable due to the addition of a lipophilic ethyl group, making it more suitable for staining living cells . Hoechst 34580, on the other hand, has a dimethylamine group instead of the phenol, which shifts its emission maximum to 490 nm compared to the 461 nm of Hoechst 33258 and this compound .
Conclusion
This compound is a versatile and widely used DNA stain with applications in various fields of scientific research. Its unique properties, such as cell permeability and strong fluorescence, make it an invaluable tool for studying DNA interactions and cellular processes.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O/c1-3-34-21-8-4-18(5-9-21)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-7-20(17-25(23)31-27)33-14-12-32(2)13-15-33/h4-11,16-17H,3,12-15H2,1-2H3,(H,28,30)(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDFBSVERLRRMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178059 | |
Record name | HOE 33342 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-green powder; [Acros Organics MSDS] | |
Record name | Bisbenzimide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12368 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
23491-52-3 | |
Record name | Bisbenzimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23491-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HOE 33342 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023491523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HOE 33342 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-(4'-ethoxyphenyl)-5-(4-methylpiperazin-1-yl)-2,5'-bis-1H-benzimidazole trihydrochloride trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.523 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BISBENZIMIDE ETHOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99KZS6CNZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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